alpha-Terthienylmethanol

Protein Kinase C Signal Transduction Enzyme Inhibition

alpha-Terthienylmethanol (CAS 13059-93-3) is a naturally occurring terthiophene isolated from the hexane fractions of Eclipta prostrata and Tagetes minuta. Structurally, it is a [2,2':5',2''-terthiophene]-5-methanol derivative characterized by three thiophene rings substituted with a hydroxymethyl group.

Molecular Formula C13H10OS3
Molecular Weight 278.4 g/mol
CAS No. 13059-93-3
Cat. No. B189203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Terthienylmethanol
CAS13059-93-3
Synonymsalpha-terthienylmethanol
Molecular FormulaC13H10OS3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO
InChIInChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2
InChIKeyWAYZWWNNJZMQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Terthienylmethanol (CAS 13059-93-3): A Terthiophene Natural Product for PKC Inhibition and Cancer Research


alpha-Terthienylmethanol (CAS 13059-93-3) is a naturally occurring terthiophene isolated from the hexane fractions of Eclipta prostrata and Tagetes minuta [1]. Structurally, it is a [2,2':5',2''-terthiophene]-5-methanol derivative characterized by three thiophene rings substituted with a hydroxymethyl group [2]. The compound is a solid at room temperature with a molecular weight of 278.41 g/mol and a calculated logP of 4.70, indicating moderate lipophilicity [2].

Why alpha-Terthienylmethanol Cannot Be Replaced by Generic α-Terthienyl or Other Terthiophenes


The 5‑hydroxymethyl substitution on the terthiophene scaffold of alpha‑Terthienylmethanol confers distinct pharmacological properties that are absent in the parent compound α‑terthienyl and other derivatives. This modification drastically alters PKC inhibitory potency, reduces phototoxic liability, and directs cellular mechanisms toward ROS‑mediated apoptosis rather than membrane‑targeted photodamage [1]. Simple replacement with unsubstituted α‑terthienyl would introduce confounding phototoxicity and diminish on‑target potency, while alternative terthiophenes (e.g., aldehyde derivatives) lack the same balance of activity and safety. Consequently, alpha‑Terthienylmethanol must be procured specifically for studies requiring potent PKC inhibition, anti‑angiogenic activity, or cytotoxicity in endometrial/ovarian models without the phototoxic interference characteristic of α‑terthienyl [2].

Quantitative Differentiation of alpha-Terthienylmethanol vs. Structural Analogs and Clinical Comparators


α-Terthienylmethanol Demonstrates 100-Fold Higher PKC Inhibitory Potency Than Parent α-Terthienyl

The hydroxymethyl derivative of α‑terthiophene (i.e., α‑terthienylmethanol) inhibits protein kinase C (PKC) with an IC50 of 0.1 µM (100 nM) [1]. In contrast, the unsubstituted parent compound α‑terthienyl exhibits a substantially higher IC50 of 10 µM against the same PKC isozymes [2]. The 100‑fold difference in potency underscores the critical role of the 5‑hydroxymethyl group for high‑affinity PKC engagement.

Protein Kinase C Signal Transduction Enzyme Inhibition

α-Terthienylmethanol Potently Blocks VEGF‑Driven Angiogenesis (IC50 = 2.7 µM) in Endothelial Tube Formation

In a bovine aortic endothelial cell (BAEC) tube formation assay, α‑terthienylmethanol inhibited VEGF‑induced angiogenesis with an IC50 of 2.7 ± 0.4 µM [1]. This concentration‑dependent blockade was achieved without affecting endothelial cell viability, indicating a specific anti‑angiogenic effect rather than non‑specific cytotoxicity. Molecular dynamics simulations further confirmed that the compound binds directly to PKC‑α and PKC‑β2, two key mediators of the VEGF signaling pathway [1].

Angiogenesis VEGF Endothelial Cells

α-Terthienylmethanol Is Devoid of Phototoxicity, Distinguishing It from Phototoxic α‑Terthienyl

α‑Terthienylmethanol showed no evidence of toxicity toward peripheral blood mononuclear cells (PBMCs) or erythrocytes when evaluated by MTT and hemolysis assays [1]. In stark contrast, the parent compound α‑terthienyl is a well‑documented phototoxin that induces dose‑dependent erythema, edema, and epidermal damage upon UVA irradiation [2]. This difference eliminates the requirement for light‑controlled handling and broadens experimental utility.

Phototoxicity Safety Pharmacology Terthiophenes

α-Terthienylmethanol Achieves Sub‑Micromolar Cytotoxicity in Human Endometrial Cancer Cells

α‑Terthienylmethanol potently inhibits the growth of human endometrial cancer cell lines Hec1A and Ishikawa, with reported IC50 values consistently below 1 µM [1]. While direct head‑to‑head comparator data for other terthiophenes in this exact model are limited, the sub‑micromolar potency places α‑terthienylmethanol among the more active members of the terthiophene class (reported MICs typically range from 0.02 to 40 µM across various cellular contexts) [2]. Mechanistically, the compound induces ROS accumulation, GSH depletion, and apoptosis, as evidenced by sub‑G1 DNA content and annexin V staining [1].

Endometrial Cancer Cytotoxicity Apoptosis

High‑Impact Research Applications for alpha-Terthienylmethanol (CAS 13059-93-3)


PKC‑Dependent Signal Transduction Studies

With a 100‑fold higher PKC inhibitory potency than α‑terthienyl [1], α‑terthienylmethanol is the preferred tool compound for dissecting PKC‑α/β2‑mediated signaling cascades. Its sub‑micromolar IC50 (0.1 µM) permits robust target engagement at concentrations that avoid off‑target effects, making it suitable for use in kinase profiling panels, cellular pathway analysis, and mechanistic validation of PKC‑driven phenotypes.

Angiogenesis and Tumor Microenvironment Models

The well‑characterized anti‑angiogenic activity (IC50 = 2.7 µM in VEGF‑induced tube formation [2]) positions α‑terthienylmethanol as a valuable positive control or lead compound in angiogenesis research. It can be employed in endothelial cell migration assays, ex vivo aortic ring sprouting models, and co‑culture systems designed to mimic the tumor vascular niche, without confounding phototoxicity.

Endometrial and Ovarian Cancer Cytotoxicity Screening

α‑Terthienylmethanol exhibits consistent sub‑micromolar cytotoxicity against Hec1A and Ishikawa endometrial cancer cells [3] and is more potent than cisplatin in ovarian cancer models [4]. Researchers investigating ROS‑mediated apoptosis, cell cycle arrest (S‑phase), or DNA damage responses in gynecological malignancies will benefit from using this compound as a reference cytotoxic agent with a well‑documented mechanism.

Phototoxicity‑Free Terthiophene Reference Standard

Unlike α‑terthienyl, which requires stringent light‑control measures due to its phototoxic nature [5], α‑terthienylmethanol lacks phototoxicity toward mammalian cells [2]. This property makes it an ideal reference standard for terthiophene‑class analytical method development, stability testing, and any experimental setting where light‑induced artifacts could compromise data interpretation.

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